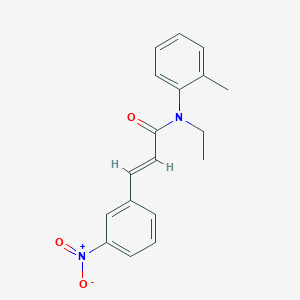![molecular formula C22H20N2O2 B5731193 N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide, also known as PEBC, is a chemical compound that has gained significant attention in the field of scientific research. PEBC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mécanisme D'action
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide inhibits PARP, which is involved in DNA repair and cell death pathways. Inhibition of PARP leads to the accumulation of DNA damage and the activation of cell death pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, and has been extensively studied in preclinical models. However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life in vivo, which can make dosing challenging. Additionally, it has been shown to have some off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide. One area of interest is the development of more potent and specific PARP inhibitors, which could improve the efficacy and safety of this class of drugs. Another area of interest is the identification of biomarkers that can predict response to PARP inhibitors, which could help to personalize treatment for cancer patients. Finally, there is interest in exploring the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.
Méthodes De Synthèse
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide can be synthesized through a multi-step process involving the reaction of 2-phenylethylamine with 4-chlorobenzoyl chloride, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final step involves the reaction of the resulting product with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form this compound.
Applications De Recherche Scientifique
N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide has been extensively studied in the field of cancer research, as PARP inhibitors have shown promise in the treatment of various cancers. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of breast cancer, ovarian cancer, and other solid tumors.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(2-phenylethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c23-21(19-12-5-2-6-13-19)24-26-22(25)20-14-8-7-11-18(20)16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCWCUGPUDYYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)ON=C(C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)O/N=C(/C3=CC=CC=C3)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5731127.png)

![3-cyclopropyl-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5731135.png)
![ethyl 4-({[(4-methoxy-2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731136.png)
![4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5731140.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5731157.png)
![5,6-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5731159.png)
![N-cycloheptyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5731163.png)

![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)